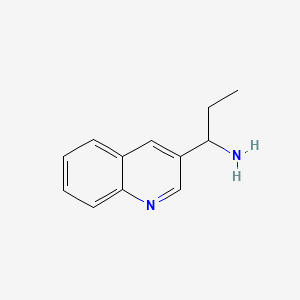
1-(Quinolin-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Quinolin-3-yl)propan-1-amine is an organic compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. The compound this compound features a quinoline ring attached to a propan-1-amine group. This structure imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-3-yl)propan-1-amine can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between 2-aminobenzaldehyde and a ketone. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent like nitrobenzene .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are gaining popularity due to their environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Quinolin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
1-(Quinolin-3-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Quinolin-3-yl)propan-1-amine involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. Additionally, they can interfere with the heme detoxification pathway in malaria parasites, leading to their death .
Comparación Con Compuestos Similares
Quinoline: The parent compound with a similar structure but without the propan-1-amine group.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Quinazoline: A compound with a similar bicyclic structure but with an additional nitrogen atom in the ring.
Uniqueness: 1-(Quinolin-3-yl)propan-1-amine is unique due to the presence of the propan-1-amine group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for developing new drugs and industrial chemicals .
Propiedades
Fórmula molecular |
C12H14N2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
1-quinolin-3-ylpropan-1-amine |
InChI |
InChI=1S/C12H14N2/c1-2-11(13)10-7-9-5-3-4-6-12(9)14-8-10/h3-8,11H,2,13H2,1H3 |
Clave InChI |
GRIFFXCNLBSQLF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC2=CC=CC=C2N=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


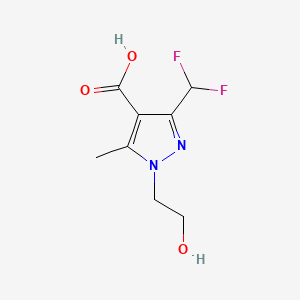

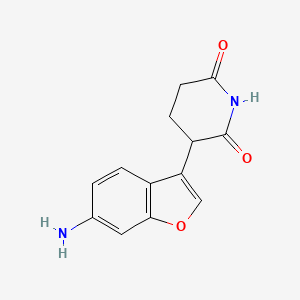
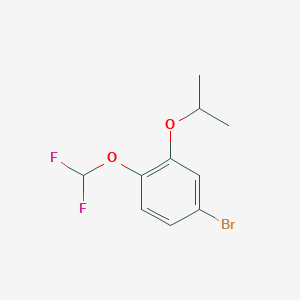
![2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13467641.png)
![(2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide](/img/structure/B13467643.png)
![Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13467656.png)
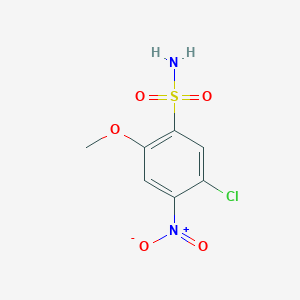
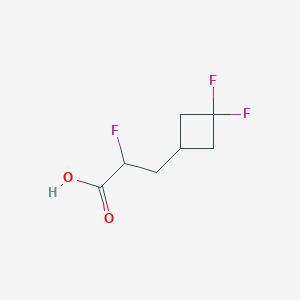
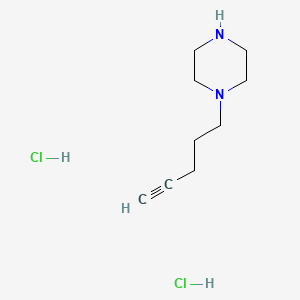
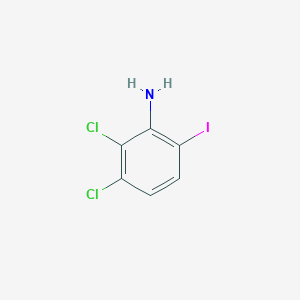
![Tert-butyl 8-bromo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B13467692.png)

![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate](/img/structure/B13467708.png)
